molecular formula C11H9Cl3N2O2 B14492715 1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione CAS No. 64464-14-8

1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione

Cat. No.: B14492715
CAS No.: 64464-14-8
M. Wt: 307.6 g/mol
InChI Key: HOWMQIOYDDCROO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinone class. This compound features a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a trichlorophenyl group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorobenzaldehyde with 1,3-dimethylurea under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups, which can then participate in various catalytic processes. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating nucleophilic attack and subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is unique due to its trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in catalytic applications .

Properties

CAS No.

64464-14-8

Molecular Formula

C11H9Cl3N2O2

Molecular Weight

307.6 g/mol

IUPAC Name

1,3-dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H9Cl3N2O2/c1-15-9(10(17)16(2)11(15)18)5-3-7(13)8(14)4-6(5)12/h3-4,9H,1-2H3

InChI Key

HOWMQIOYDDCROO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)N(C1=O)C)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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